Product packaging for 2-Hydroxy-5-nitronicotinamide(Cat. No.:CAS No. 941083-49-4)

2-Hydroxy-5-nitronicotinamide

Cat. No.: B3059074
CAS No.: 941083-49-4
M. Wt: 183.12 g/mol
InChI Key: GJHSBBQYGJSYLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitronicotinamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and biochemistry. As a derivative of nicotinamide (vitamin B3), it serves as a potential precursor or intermediate in the synthesis of more complex molecules . Nicotinamide derivatives are extensively studied for their roles as enzyme inhibitors, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in critical cellular processes such as DNA repair, gene expression, and energy metabolism . The specific nitro and hydroxy substitutions on the pyridine ring may influence its electronic properties and binding affinity, making it a valuable scaffold for investigating structure-activity relationships. Researchers can utilize this compound to explore its potential effects on NAD+-dependent pathways, cellular energetics, and oxidative stress responses. Its properties may provide insights into novel mechanisms for modulating enzymatic activity and intervening in disease-related pathways. Please note: The specific CAS number, molecular formula, exact mechanism of action, and primary research applications for this compound could not be definitively confirmed from the search results and require verification from authoritative chemical databases or experimental data. Handling and Safety: Refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O4 B3059074 2-Hydroxy-5-nitronicotinamide CAS No. 941083-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5(10)4-1-3(9(12)13)2-8-6(4)11/h1-2H,(H2,7,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHSBBQYGJSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649583
Record name 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941083-49-4
Record name 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxy 5 Nitronicotinamide and Its Analogues

Established Synthetic Pathways to the 2-Hydroxypyridine (B17775) Scaffold

The foundational step in synthesizing 2-hydroxy-5-nitronicotinamide is the creation of the 2-hydroxy-5-nitropyridine (B147068) ring. This is typically achieved through nitration of a pre-existing 2-hydroxypyridine derivative.

Nitration of 2-Hydroxynicotinonitrile (B16790) as a Precursor Strategy

A primary and well-documented route to a key intermediate, 2-hydroxy-5-nitronicotinonitrile (B1268153), involves the direct nitration of 2-hydroxynicotinonitrile. This method utilizes a potent mixed-acid system, typically a combination of nitric acid and sulfuric acid, under carefully controlled temperature conditions. The hydroxyl group at the 2-position of the pyridine (B92270) ring is an activating group, directing the electrophilic nitration to specific positions on the ring. google.com

The reaction is generally conducted at low temperatures, between 0–5°C, to prevent over-nitration and potential decomposition of the starting material. Sulfuric acid acts as a catalyst and facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. Following the nitration, the reaction mixture is typically quenched in ice water, causing the product to precipitate. Further purification can be achieved through recrystallization to obtain a high-purity product.

One-Pot Synthesis Approaches for Related 2-Hydroxy-5-nitropyridine Derivatives

A notable one-pot method for synthesizing 2-hydroxy-5-nitropyridine starts with 2-aminopyridine (B139424). google.com The process involves the nitration of 2-aminopyridine in concentrated sulfuric acid, followed by a diazotization reaction using sodium nitrite (B80452) at low temperatures. google.com The resulting diazonium salt is then hydrolyzed to yield the 2-hydroxy-5-nitropyridine. This method offers the advantage of not needing to isolate and purify the intermediate isomers generated during the nitration step. google.com

The success of these nitration reactions is highly dependent on the precise control of various parameters.

Temperature Control: Maintaining a low temperature (0–10°C) during the addition of nitrating agents is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. For the one-pot synthesis starting from 2-aminopyridine, the nitration step is performed at a slightly higher temperature of 40-50°C, while the subsequent diazotization requires cooling to 0-10°C. google.comevitachem.com

Acid Ratios: The molar ratio of the reactants and acids is a critical factor. For the nitration of 2-hydroxynicotinonitrile, a 1:1 molar ratio of the substrate to nitric acid is often employed, with sulfuric acid serving as the catalyst. In the one-pot synthesis of 2-hydroxy-5-nitropyridine, the mass ratio of concentrated sulfuric acid to 2-aminopyridine is typically in the range of 8:1 to 10:1, and the molar ratio of nitric acid to 2-aminopyridine is approximately 0.9:1 to 1.0:1. google.com

Parameter2-Hydroxynicotinonitrile NitrationOne-Pot 2-Hydroxy-5-nitropyridine Synthesis
Starting Material 2-Hydroxynicotinonitrile2-Aminopyridine
Nitrating Agent Nitric Acid / Sulfuric AcidNitric Acid / Sulfuric Acid
Temperature 0–5°CNitration: 40–50°C; Diazotization: 0–10°C
Key Ratios 1:1 molar ratio of substrate to nitric acid~8-10:1 mass ratio of H₂SO₄ to substrate

The directing effect of the hydroxyl group in 2-hydroxypyridine and its derivatives generally favors electrophilic substitution at the 3- and 5-positions. google.com However, achieving high regioselectivity for the desired 5-nitro isomer requires careful management of the reaction conditions to suppress the formation of the 3-nitro isomer and other byproducts. orgsyn.org The use of solid acid catalysts like zeolites has been explored to enhance para-regioselectivity in nitration reactions of other aromatic compounds, suggesting potential for similar applications in pyridine chemistry to control isomer formation. researchgate.net In the case of nitrating 2-aminopyridine, the formation of 2-amino-5-nitropyridine (B18323) is the major product, which is then converted to the desired 2-hydroxy derivative. orgsyn.org

Formation of the Nicotinamide (B372718) Functionality

Once the 2-hydroxy-5-nitropyridine scaffold is in hand, the next critical stage is the formation of the nicotinamide group. This is typically achieved through the amidation of a corresponding 5-nitronicotinic acid derivative.

Amidation Routes from Corresponding 5-Nitronicotinic Acid Derivatives

The conversion of a carboxylic acid or its derivative to an amide is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be a 2-hydroxy-5-nitronicotinic acid or a more reactive form like an acid chloride or ester.

General amidation can be achieved by reacting the carboxylic acid with ammonia (B1221849) or an amine. researchgate.net This reaction is often facilitated by activating the carboxylic acid. One common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with ammonia. beilstein-journals.org Alternatively, coupling agents can be used to directly form the amide from the carboxylic acid and amine.

PrecursorReagent(s) for AmidationProduct
5-Nitronicotinic acidtert-butyl 3-aminopiperidine-1-carboxylatetert-butyl 3-(5-nitronicotinamido)piperidine-1-carboxylate
Nitriles of 5-nitronicotinic acidConcentrated Sulfuric Acid / H₂ONitronicotinamides
5-Bromonicotinoyl chlorideAmmonia5-Nitronicotinamide (B3047862) (after oxidation)

Selective Hydrolysis of Nitrile Precursors (e.g., 2-Hydroxy-5-nitronicotinonitrile)

A key strategy for the synthesis of this compound involves the selective hydrolysis of a nitrile precursor, specifically 2-hydroxy-5-nitronicotinonitrile. This transformation can be achieved under both acidic and alkaline conditions.

Partial hydrolysis of the nitrile group (-CN) to the primary amide (-CONH2) is a critical step. Research has shown that this conversion can be effectively carried out using concentrated sulfuric acid. researchgate.netosi.lv Another successful method involves the use of hydrogen peroxide in an alkaline solution. researchgate.netosi.lv The reaction conditions for these transformations are summarized in the table below.

Reagent(s)ConditionsProduct
Concentrated Sulfuric AcidHeatingThis compound
Hydrogen Peroxide, Alkali-This compound
This table outlines the reagents and general conditions for the selective hydrolysis of 2-hydroxy-5-nitronicotinonitrile.

The precursor, 2-hydroxy-5-nitronicotinonitrile, is typically synthesized through the nitration of 2-hydroxynicotinonitrile using a mixture of nitric and sulfuric acids under carefully controlled conditions to ensure regioselective nitration at the 5-position of the pyridine ring.

Preparation of Structurally Related Analogs and Functionalized Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Various Substituted 5-Nitronicotinamides

A variety of substituted 5-nitronicotinamides have been prepared, often starting from different precursors and employing cyclocondensation reactions. researchgate.netosi.lv For instance, previously unreported nitriles of 5-nitronicotinic acid have been synthesized through the cyclocondensation of nitrocarbonyl compounds and their derivatives. researchgate.netosi.lv These nitriles can then be hydrolyzed to the corresponding amides. researchgate.netosi.lv

Examples of synthesized substituted 5-nitronicotinamides include:

2-Methyl-5-nitronicotinamide : This compound has been obtained from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia. researchgate.net

4-Methyl-5-nitronicotinamide : Its synthesis started from 3-cyano-2,6-dihydroxy-4-methylpyridine, followed by nitration, chlorination, and dechlorination steps. researchgate.net

6-Methyl-5-nitronicotinamide : This analog was prepared by converting 2-chloro-3-cyano-6-methyl-5-nitropyridine to the corresponding amide, followed by dechlorination. researchgate.net

Routes to Halogenated Nicotinamide Derivatives (e.g., 2-Chloro-5-nitronicotinamide)

Halogenated nicotinamide derivatives are important intermediates for further functionalization. The synthesis of 2-chloro-5-nitronicotinamide (B1345942) is a key example. This compound is prepared from 2-chloro-3-cyano-5-nitropyridine by heating it with sulfuric acid at 90 °C. acs.org The resulting 2-chloro-5-nitronicotinamide can then be used to synthesize a range of 2-substituted 5-nitronicotinamides by reacting it with various nucleophiles such as sodium alkoxides, benzyl (B1604629) oxide, phenoxide, or amines. acs.org

PrecursorReagentProduct
2-Chloro-3-cyano-5-nitropyridineH2SO4, 90 °C2-Chloro-5-nitronicotinamide
This table details the synthesis of 2-Chloro-5-nitronicotinamide.

Controlled Generation of Oxidized and Reduced Species

The functional groups of this compound offer sites for controlled oxidation and reduction reactions, leading to new derivatives. The nitro group is a key site for reduction. Under appropriate conditions, the nitro group (-NO2) can be reduced to an amino group (-NH2). Conversely, the hydroxyl group (-OH) can be oxidized to a carbonyl group.

The redox behavior of the related compound 2-hydroxypyridine has been studied using pulse radiolysis. ias.ac.in These studies show that the reactivity of the molecule with both reducing and oxidizing radicals is significantly influenced by its protonation state. ias.ac.in For instance, one-electron oxidation is readily achieved at a high pH, while it is not observed at a more neutral pH. ias.ac.in

Strategies for Derivatization at the Hydroxyl and Nitro Functional Groups

The hydroxyl and nitro groups of this compound are amenable to various derivatization strategies to produce a library of related compounds.

Derivatization of the Hydroxyl Group:

The hydroxyl group can undergo nucleophilic substitution reactions.

Silylation is a common technique to derivatize hydroxyl groups. Reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) convert the hydroxyl group into its corresponding trimethylsilyl (B98337) (TMS) ether. nih.gov This is often done for analytical purposes, such as gas chromatography-mass spectrometry, as it increases the volatility and stability of the compound. nih.gov

Derivatization of the Nitro Group:

The nitro group can also be a site for nucleophilic substitution reactions.

As mentioned previously, the reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent derivatization reactions, such as acylation or alkylation of the newly formed amino group.

Chemical Reactivity and Transformation Studies of 2 Hydroxy 5 Nitronicotinamide

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2-Hydroxy-5-nitronicotinamide possesses a π-electron system that can engage in both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is heavily influenced by the directing effects of the existing substituents. The hydroxyl group at the C2 position is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group at C5 and the carboxamide at C3 are deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta positions relative to themselves and also activate the ring for nucleophilic attack.

Elucidation of Reactive Sites and Mechanisms

The electronic properties of the substituents determine the most probable sites for substitution.

Electrophilic Substitution: The C2-hydroxyl group is a powerful ortho-, para-director, activating the ring for electrophilic attack. The C3-carboxamide and C5-nitro groups are strong deactivating groups. The combined effect makes electrophilic substitution challenging. However, if forced, the directing effects would point towards the C4 and C6 positions. The strong deactivating nature of the nitro group generally makes electrophilic aromatic substitution on nitro-containing rings difficult. acs.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C5 and the pyridine ring nitrogen makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This is a common characteristic of nitropyridine derivatives. researchgate.net The positions ortho and para to the nitro group (C4 and C6) are particularly activated for SNAr. In related compounds like 2-(1-hydroxybenzotriazolyl)-5-nitropyridine, reactions with amines proceed via a nucleophilic substitution mechanism. scirp.org For this compound, a potential nucleophilic attack could occur at the C2, C4, or C6 positions, potentially displacing the hydroxyl group or a hydride ion, although displacement of a hydroxyl group is less common unless it is first converted to a better leaving group. Studies on 2-chloro-5-nitropyridine (B43025) show that the chloro group is readily displaced by nucleophiles, highlighting the activation provided by the nitro group. scirp.orgchemchart.com

Investigation of Reaction Kinetics and Chemoselectivity

Specific kinetic and chemoselectivity studies for this compound are not widely available in published literature. However, analysis of related systems provides valuable insights.

Chemoselectivity: Chemoselectivity would be a key consideration in reactions involving this molecule. For instance, in a nucleophilic attack, the C4 and C6 positions are activated by the nitro group. The relative reactivity would depend on the specific nucleophile and reaction conditions. During reduction, the nitro group is typically more readily reduced than the pyridine ring or the carboxamide group, allowing for selective transformation.

Reaction TypeExpected Reactive SitesInfluencing Factors
Electrophilic Substitution C4, C6 (low reactivity)- Activating -OH group vs. Deactivating -NO₂ and -CONH₂ groups
Nucleophilic Substitution C2, C4, C6- Strong activation by -NO₂ group and ring Nitrogen

Redox Chemistry of the Nicotinamide (B372718) Core

The nicotinamide core of the molecule, substituted with both a hydroxyl and a nitro group, can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation Pathways Involving the Hydroxyl Group

The hydroxyl group at the C2 position, being analogous to a phenol, can be oxidized. While specific studies on this compound are scarce, related compounds like 2-hydroxy-5-nitronicotinonitrile (B1268153) can be oxidized at the hydroxyl group to form a carbonyl group (an oxo- group), resulting in a pyridinone structure. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Molybdenum complexes have also been used to catalyze the oxidation of related aldehyde derivatives. mdpi.com The presence of the electron-withdrawing nitro group might influence the oxidation potential of the hydroxyl group.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a well-established and highly efficient transformation in organic chemistry. nih.govwikipedia.org This reaction is crucial as it dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This conversion can be achieved using a variety of reagents and conditions, offering high chemoselectivity.

The general pathway involves a six-electron reduction, proceeding through nitroso and hydroxylamino intermediates to form the final amine. nih.govorientjchem.org

Common Reagents for Nitro Group Reduction

Reagent/MethodConditionsNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiA common and clean method. masterorganicchemistry.comwikipedia.org
Metal/Acid Fe/HCl, Sn/HCl, Zn/HClClassic method, often used on an industrial scale. masterorganicchemistry.comwikipedia.org
Sodium Dithionite Na₂S₂O₄A mild reducing agent.
Tin(II) Chloride SnCl₂Useful for selective reductions. wikipedia.org

The reduction of the nitro group in 5-nitronicotinamide (B3047862) and its analogues to the corresponding 5-aminonicotinamide is a documented process, typically achieved through catalytic hydrogenation. acs.org This transformation converts the deactivating nitro group into a strongly activating amino group, which fundamentally alters the molecule's reactivity in subsequent reactions like electrophilic substitution. masterorganicchemistry.com

Heterocyclic Ring Transformations and Rearrangement Pathways

The pyridine ring is an aromatic heterocycle and is generally stable. However, under certain conditions, heterocyclic rings can undergo transformations, including ring-opening, ring-contraction, or rearrangement. nih.gov For pyridinium (B92312) salts, rearrangements leading to the formation of pyrrole (B145914) rings have been observed. jsynthchem.comlibretexts.org These reactions often require specific substituents and reaction conditions, such as the presence of an N-alkyl or N-acyl group on the pyridine nitrogen, followed by treatment with a base.

For this compound itself, there are no specific ring transformation or rearrangement pathways reported in the literature. The stability of the pyridine ring suggests that such transformations would require harsh conditions or conversion into a more reactive intermediate, such as a pyridinium salt. Epoxides, which are three-membered heterocyclic rings, are known to undergo ring-opening reactions readily due to significant ring strain, but the six-membered pyridine ring does not share this characteristic. Any potential ring-opening would likely proceed through a complex, high-energy pathway.

Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Modeling

SAR modeling establishes a connection between the chemical structure of a compound and its biological activity, providing a framework for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.netchemmethod.com For 2-Hydroxy-5-nitronicotinamide, a QSAR study would involve synthesizing a series of analogs with modifications at different positions and measuring their biological activity (e.g., inhibitory concentration, IC50). nih.gov

The process involves calculating various molecular descriptors for each analog, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical model. chemmethod.com For instance, a QSAR study on analogs of 5-nitronicotinamide (B3047862) identified key structural features for their anticoccidial activity. acs.org Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Table 2: Representative Descriptor Classes for QSAR Modeling

Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesDescribes a molecule's ability to engage in electronic interactions
StericMolecular weight, Molar refractivity, van der Waals volumeDescribes the size and shape of the molecule, related to receptor fit
HydrophobicLogP (Partition coefficient)Describes the molecule's solubility and ability to cross membranes
TopologicalConnectivity indices, Wiener indexDescribes molecular branching and structure numerically

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the target, typically a protein). researchgate.net This technique is crucial in structure-based drug design for identifying potential drug candidates. nih.gov

For this compound, a docking study would begin with the 3D structure of the compound, which can be generated and energy-minimized computationally. A specific biological target (e.g., an enzyme or receptor) would be selected. Using software like AutoDock, the ligand is then placed into the binding site of the target protein in various conformations. researchgate.net A scoring function estimates the binding energy for each pose, with lower energy scores typically indicating more stable binding. fip.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site, providing a rationale for the compound's activity and guiding modifications to improve binding. nih.govmdpi.com

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

Many chemical and biological processes occur in solution, and the solvent can significantly influence molecular properties and reactivity. researchgate.net Computational models are used to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net Instead of modeling individual solvent molecules, PCM represents the solvent as a continuous, polarizable dielectric medium. google.com The solute molecule is placed within a cavity created in this continuum.

This approach allows for the calculation of molecular properties in a simulated solvent environment. researchgate.netresearchgate.net For this compound, PCM can be used in conjunction with DFT calculations to predict how properties like conformational stability, reaction energies, and electronic absorption spectra change from the gas phase to a solvent like water or methanol. rsc.org This is essential for obtaining results that are more comparable to experimental measurements conducted in solution. q-chem.com

Advanced Spectroscopic Property Simulations

Computational quantum chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. sigmaaldrich.comnih.gov

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and intensities, which can be compared directly with experimental IR and Raman spectra. elsevierpure.com For this compound, such simulations can help assign specific vibrational modes to the observed spectral bands, such as the stretches of the C=O, O-H, N-H, and N-O bonds.

Furthermore, tautomerism is a key consideration for this molecule, as the proton from the 2-hydroxyl group could potentially transfer to the pyridine (B92270) nitrogen, forming the 5-nitro-2-pyridone tautomer. elsevierpure.com DFT calculations can predict the relative energies of these tautomers and simulate the spectra for each one. elsevierpure.com Comparing these simulated spectra with experimental results is a definitive way to determine which tautomeric form is present.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. sigmaaldrich.comnih.gov Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and UV-Visible absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These simulations provide a complete, theoretical spectroscopic profile of the molecule.

Theoretical Vibrational Frequency Calculations for FT-IR and FT-Raman Spectroscopy

Theoretical vibrational analysis is a cornerstone in the assignment of experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. For complex molecules, computational modeling is essential to unambiguously assign observed vibrational bands to specific atomic motions within the molecule.

Detailed research findings indicate that for related aromatic compounds like nicotinamide (B372718) and its derivatives, quantum chemical computations are employed to derive equilibrium geometry and vibrational wavenumbers. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT), often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven reliable for these calculations. researchgate.netjocpr.com The process begins with the optimization of the molecule's geometry to find its most stable energetic state. nepjol.info Following this, vibrational frequency calculations are performed on the optimized structure.

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This discrepancy often leads to theoretical values being higher than experimental ones. mdpi.com To bridge this gap, the calculated harmonic frequencies are commonly scaled by an empirical scaling factor, which improves the agreement with experimental data. jocpr.com

The output of these calculations provides the wavenumber, IR intensity, and Raman activity for each vibrational mode. nepjol.info A crucial part of the analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nepjol.info This allows for a detailed assignment of spectral bands. For instance, in molecules with nitro groups (NO₂), characteristic asymmetric and symmetric stretching vibrations are identified and can be precisely assigned using these theoretical methods. researchgate.net Similarly, vibrations of the amide group (-CONH₂) and the pyridine ring are meticulously analyzed. researchgate.netelsevierpure.com

Below is a representative table illustrating the kind of data generated from theoretical vibrational frequency calculations for a related molecule, nicotinamide, showing a comparison between scaled calculated wavenumbers and experimental data.

Interactive Table: Vibrational Frequency Analysis of Nicotinamide (Representative)

Vibrational AssignmentCalculated Wavenumber (cm⁻¹) (B3LYP/6-31++G(d,p), Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Asymmetric Stretch343533683369
N-H Symmetric Stretch331031613163
C-H Stretch (Ring)308530803083
C=O Stretch168516811680
C-N Stretch (Ring)134013411341
NO₂ Asymmetric Stretch1530--
NO₂ Symmetric Stretch1350--

Note: Values for NO₂ stretches are typical theoretical predictions for aromatic nitro compounds and are included for illustrative purposes relevant to this compound. Experimental data is based on studies of nicotinamide. researchgate.net

Electronic Excitation Analysis for UV-Vis Spectroscopy

Theoretical calculations are also pivotal in understanding the electronic properties and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. uzh.ch The analysis of electronic excitations provides information on the wavelengths of light a molecule absorbs and the nature of the underlying electronic transitions. usp.br

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for calculating the electronic absorption spectra of molecules in their ground state. academie-sciences.frsemanticscholar.org This method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nepjol.infosemanticscholar.org The calculations are often performed considering solvent effects, using models like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. academie-sciences.fr

The analysis of the molecular orbitals (MOs) involved in the main electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. usp.brudel.edu For many organic molecules, the most significant absorption band in the UV-Vis spectrum corresponds to the transition of an electron from the HOMO to the LUMO. udel.edu The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability; a smaller gap generally corresponds to absorption at a longer wavelength. nepjol.info

For a molecule like this compound, TD-DFT calculations would identify transitions such as π → π* and n → π. The π → π transitions, typically high in intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions are excitations of non-bonding electrons (e.g., from the oxygen or nitrogen atoms) to antibonding π* orbitals and are usually less intense. usp.brresearchgate.net

The following interactive table provides an example of the data obtained from a TD-DFT calculation for a related aromatic compound, illustrating the predicted absorption wavelengths and the nature of the electronic transitions.

Interactive Table: Theoretical Electronic Excitation Analysis (Representative)

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3550.25HOMO -> LUMOπ → π
2980.12HOMO-1 -> LUMOπ → π
2750.02HOMO -> LUMO+1n → π
2400.45HOMO-2 -> LUMOπ → π

Note: This table is a representative example based on TD-DFT calculations for similar nitroaromatic systems and is intended to illustrate the type of results generated. semanticscholar.orgscirp.org

Mechanistic Biological Research and Biochemical Interactions in Vitro Studies

Enzyme Inhibition Studies

The unique arrangement of a hydroxyl group, a nitro functional group, and a carboxamide on a pyridine (B92270) ring suggests that 2-Hydroxy-5-nitronicotinamide could function as an inhibitor of various enzymes. The electronic properties and hydrogen-bonding potential of these groups are key to its putative inhibitory activities.

Currently, there is a lack of publicly available broad-spectrum enzyme inhibition screening data specifically for this compound. Such screening would be a critical first step in identifying its potential cellular targets. Typically, this process involves testing the compound against a wide array of enzymes from different classes (e.g., kinases, proteases, phosphatases) to determine its inhibitory profile.

The nicotinamide (B372718) scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP inhibitors function by mimicking the nicotinamide portion of the NAD+ substrate, thereby competing for the enzyme's active site. The development of PARP-1 inhibitors has been a significant focus in cancer therapy. Given that this compound contains this core nicotinamide structure, it is a rational candidate for investigation as a PARP inhibitor. However, specific in vitro studies confirming and quantifying the inhibition of PARP by this compound are not yet available in the scientific literature.

The molecular interactions underpinning potential enzyme inhibition by this compound would likely involve its key functional groups. The carboxamide group can act as both a hydrogen bond donor and acceptor. The hydroxyl group can also participate in hydrogen bonding and may play a role in the compound's orientation within an enzyme's active site. The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the pyridine ring, potentially influencing electrostatic interactions with amino acid residues in the active site. For instance, in the context of aldose reductase inhibitors, nitro-substituted aromatic moieties have been shown to occupy the enzyme's specificity pocket, with the nitro group forming hydrogen bonds and provoking induced-fit adaptations.

While direct evidence is absent, the potential for this compound to inhibit palmitoyltransferase activity, specifically DHHC-mediated palmitoylation, could be considered. This area of research is largely exploratory for this compound.

Interaction with Biological Macromolecules

The ability of a small molecule to bind to proteins and other macromolecules is central to its biological function.

Exploration of Nucleic Acid Interactions

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the behavior of structurally similar compounds, such as other nitroaromatic derivatives and nicotinamide analogs, provides a basis for postulating potential interactions. For instance, the related compound 6-Amino-5-nitronicotinamide has been noted for its potential to interact with DNA, possibly leading to cross-linking and interference with DNA replication and repair processes.

The mechanism of such interactions often involves the electron-withdrawing nature of the nitro group, which can facilitate the binding of the molecule to the nucleic acid structure. nih.gov Small molecules can interact with DNA through several modes, including groove binding, intercalation between base pairs, and alkylation. atdbio.com The planar aromatic ring of the nicotinamide core in this compound could potentially intercalate into the DNA double helix, while the functional groups—the hydroxyl, nitro, and amide moieties—could form hydrogen bonds and other non-covalent interactions within the major or minor grooves of DNA. atdbio.combiorxiv.org The 2'-OH groups on the ribose sugars of RNA are also key sites for hydrogen bonding interactions with small molecules, suggesting a potential for interaction with RNA as well. nih.gov

Further research, employing techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and molecular docking studies, would be necessary to definitively characterize the specific binding mode and affinity of this compound with DNA and RNA.

Cellular Pathway Modulation at a Molecular Level (In Vitro)

The in vitro effects of this compound on cellular pathways can be inferred from studies on its analogs, particularly in the context of cell growth inhibition and antimicrobial activity.

Although specific data on the activity of this compound against human lung adenocarcinoma cells (NCI-H1373) is not available, the general approach for evaluating the antiproliferative activity of novel compounds involves screening against a panel of cancer cell lines, such as the NCI-60 panel. cancer.govnih.gov This screening provides data on the concentration-dependent growth inhibition and can yield parameters like the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing). cancer.gov

For related nitroaromatic compounds, the mechanism of cytotoxicity is often linked to their ability to induce cellular stress and interfere with key metabolic pathways. For example, some nitro compounds are known to inhibit enzymes involved in cellular metabolism or to generate reactive oxygen species that can damage cellular components. nih.gov A related compound, 2-Hydroxy-5-nitrobenzonitrile, has been shown to inhibit protein tyrosine phosphatases, which are critical components of cellular signaling pathways that regulate cell growth and proliferation. It is plausible that this compound could exert its effects through similar mechanisms, but this requires experimental verification in specific cell lines like NCI-H1373.

The anticoccidial activity of 5-nitronicotinamide (B3047862) and its analogs has been a significant area of research. acs.orgpreprints.orggau.ac.ir The proposed mechanism of action involves the interference with the metabolic pathways of the Eimeria parasite, which causes coccidiosis. Although the precise molecular targets are still under investigation, it is believed that these compounds inhibit essential parasitic enzymes.

Structure-activity relationship (SAR) studies on 5-nitronicotinamide analogs have revealed that the nitro group at the 5-position is critical for their anticoccidial activity. It is hypothesized that this group is involved in key binding interactions with the target enzyme. The amide group at the 3-position also contributes to the molecule's activity. Given the structural conservation of the 5-nitronicotinamide core in this compound, it is reasonable to predict that it may also exhibit anticoccidial properties through a similar mechanism of disrupting parasitic metabolism. The presence of the 2-hydroxyl group could potentially influence the compound's solubility, cell permeability, and binding affinity to the target, thereby modulating its efficacy.

Comparative Biochemical Activity Analysis with Related Compounds and Isomers

The biochemical activity of this compound can be contextualized by comparing it with its close structural analogs. The nature and position of substituents on the pyridine ring are known to significantly impact the biological activity of nicotinamide derivatives.

Compound NameStructureKnown/Predicted Biological ActivityKey Structural Differences from this compound
This compound this compoundAnticoccidial (predicted), Anticancer (predicted)-
5-Nitronicotinamide 5-NitronicotinamidePotent anticoccidial activity against Eimeria tenella. Lacks the 2-hydroxyl group.
6-Amino-5-nitronicotinamide 6-Amino-5-nitronicotinamideAnticoccidial activity; interacts with DNA. Has a 6-amino group instead of a 2-hydroxyl group.
2-Methyl-5-nitronicotinamide 2-Methyl-5-nitronicotinamideHigh anticoccidial activity. Has a 2-methyl group instead of a 2-hydroxyl group.

SAR studies on 5-nitronicotinamide analogs have shown that small alkyl groups, such as a methyl group, at the 2-position can enhance anticoccidial efficacy. The presence of a hydroxyl group at the 2-position in this compound introduces a polar, hydrogen-bonding capable group. This could alter the molecule's pharmacokinetic and pharmacodynamic properties compared to 2-methyl-5-nitronicotinamide. The hydroxyl group may participate in different binding interactions with target enzymes or affect the molecule's ability to cross biological membranes.

In comparison to 5-nitronicotinamide, the 2-hydroxyl group could potentially introduce new interaction sites, possibly leading to a modified or novel spectrum of biological activity. The amino group in 6-Amino-5-nitronicotinamide is crucial for its activity, and its replacement with a hydroxyl group would undoubtedly alter the electronic properties and hydrogen bonding potential of the molecule, leading to different biological outcomes.

Advanced Analytical Methodologies in the Study of 2 Hydroxy 5 Nitronicotinamide

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide fundamental insights into the molecular architecture and bonding of 2-Hydroxy-5-nitronicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Substitution Patterns

For 2-Hydroxy-5-nitronicotinonitrile (B1268153), a key diagnostic signal in the ¹H NMR spectrum is the proton at the 6-position (H-6), which appears at approximately δ 8.65 ppm when dissolved in DMSO-d₆. This downfield shift is indicative of the strong deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group, confirming the regioselective nitration at the 5-position . The proton at the 4-position would be expected to resonate at a slightly upfield position. The amide protons of this compound would likely appear as a broad singlet, with a chemical shift influenced by the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine (B92270) ring will exhibit distinct chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the nitro group (C-5) are expected to be significantly shifted. The remaining aromatic carbons (C-3, C-4, and C-6) will also have characteristic resonances. The carbonyl carbon of the amide group in this compound would be expected to appear in the typical downfield region for amide carbonyls.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4 7.0 - 8.0 -
H-6 8.5 - 9.0 -
-NH₂ 7.5 - 8.5 (broad) -
-OH 10.0 - 12.0 (broad) -
C-2 - 160 - 170
C-3 - 110 - 125
C-4 - 135 - 145
C-5 - 140 - 150
C-6 - 150 - 160
C=O - 165 - 175

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. The vibrational modes of the molecule are sensitive to the specific bonds and their chemical environment.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amide (-CONH₂), and nitro (-NO₂) functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the amide group. The carbonyl (C=O) stretching vibration of the amide would likely appear as a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations and the symmetric stretching of the nitro group are often strong in the Raman spectrum.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-OH O-H stretch 3200-3500 (broad) Weak
-NH₂ (Amide) N-H stretch 3100-3500 (two bands) Moderate
C=O (Amide I) C=O stretch 1650-1680 (strong) Moderate
-NH₂ (Amide II) N-H bend 1590-1650 Weak
-NO₂ Asymmetric stretch 1500-1560 (strong) Moderate
-NO₂ Symmetric stretch 1335-1385 (strong) Strong
Aromatic C-H C-H stretch 3000-3100 Strong
Aromatic C=C Ring stretch 1400-1600 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The presence of the pyridine ring, along with the hydroxyl, nitro, and amide functional groups, creates a conjugated system that absorbs light in the UV-Vis region. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system of the nitropyridine ring is likely to result in strong absorption in the UV region. The exact position of the absorption maxima can be influenced by the solvent polarity.

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π* 250 - 350 Nitropyridine ring
n → π* 300 - 400 Nitro group, Amide carbonyl

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method is typically employed for the analysis of polar aromatic compounds.

A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Table 4: Typical HPLC Parameters for the Analysis of this compound Note: The following are general HPLC conditions suitable for the analysis of this type of compound. Method optimization would be required for specific applications.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Detection UV at λmax
Injection Volume 5 - 20 µL

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it can provide structural information through fragmentation analysis.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (from the hydroxyl group), ammonia (B1221849) (from the amide group), and nitric oxide or nitrogen dioxide (from the nitro group). Cleavage of the amide bond could also be a prominent fragmentation pathway.

Utilization as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Metabolite Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique that maps the spatial distribution and relative abundance of metabolites directly in tissue sections. The choice of the matrix—a small, energy-absorbing organic molecule—is a critical step that dictates the success and quality of the analysis. nih.gov While direct studies on this compound as a MALDI matrix are not prevalent, extensive research on the closely related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), provides a strong precedent for its potential utility. nih.gov

HNTP has been identified as a novel and powerful matrix for the in-situ detection and imaging of endogenous metabolites in positive-ion mode. nih.gov Its efficacy stems from several excellent characteristics:

Strong Ultraviolet Absorption: Efficiently absorbs energy from the laser.

Micron-Scale Crystal Formation: Forms a fine, homogenous crystal layer when co-crystallized with the analyte, which is crucial for high-resolution imaging. nih.gov

High Chemical Stability: Resists degradation under the high-vacuum and laser irradiation conditions of the experiment. nih.gov

Low Background Ion Interference: Generates minimal interfering ions in the low-mass range where many metabolites are detected. nih.gov

High Metabolite Ionization Efficiency: Effectively facilitates the transfer of protons to analyte molecules, enhancing their signal. nih.gov

The performance of HNTP has been shown to be superior to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole. In a study on rat liver tissue, the HNTP matrix enabled the detection of 185 metabolites, a significant increase compared to the 145 detected with DHB. nih.gov Similarly, in rat brain tissue, HNTP successfully facilitated the imaging of 152 different metabolites, clearly delineating the brain's heterogeneous structure. nih.gov Given the structural similarity, this compound is hypothesized to share these favorable properties, making it a promising candidate for a MALDI-MSI matrix in spatial metabolomics.

Table 1: Comparison of Metabolite Detection Using Different MALDI Matrices in Rat Tissue

MatrixTissueNumber of Metabolites Detected
HNTP Liver185
2,5-dihydroxybenzoic acid (DHB) Liver145
2-mercaptobenzothiazole Liver120
HNTP Brain152

Identification and Characterization of Reaction Products and Biological Metabolites

The chemical structure of this compound, featuring a hydroxyl group, a nitro group, and an amide group on a pyridine ring, allows for a variety of chemical transformations. Understanding these reactions is key to identifying potential byproducts in synthesis and predicting its metabolic fate in biological systems. Nitropyridine derivatives are known precursors for a wide range of biologically active molecules. nih.govresearchgate.net

Two primary reactions are of significant interest:

Reduction of the Nitro Group: The nitro group at the 5-position is susceptible to reduction, which typically converts it into a primary amine (-NH2). This transformation would yield 5-Amino-2-hydroxynicotinamide . The specific outcome depends on the choice of reducing agent and reaction conditions, which must be selected to avoid altering the hydroxyl and amide groups. This reduction is a critical step in synthesizing derivatives with different biological or chemical properties.

Oxidation of the Hydroxyl Group: The hydroxyl group at the 2-position can be oxidized to a carbonyl group. This reaction would result in the formation of 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxamide . This conversion from a hydroxyl to a ketone functional group significantly alters the electronic properties and potential hydrogen bonding capabilities of the molecule.

In a biological context, nitropyridine compounds can undergo metabolic transformations. While specific studies on this compound are limited, it is known that some bacteria can metabolize related compounds like 3,5-dinitropyridine. nih.gov It is plausible that cellular enzymes could perform similar reduction reactions on the nitro group, potentially as part of a detoxification pathway.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a molecule. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the electron density, from which atomic positions can be determined with extremely high precision. unimi.it

For a compound like this compound, an SCXRD analysis would provide a wealth of structural information:

Molecular Connectivity and Geometry: It would unambiguously confirm the covalent bonding arrangement and provide precise measurements of bond lengths and angles.

Conformational Analysis: It would reveal the preferred orientation of the amide (-CONH2) and nitro (-NO2) substituents relative to the pyridine ring. This includes the planarity of the molecule and any torsion angles that define its shape.

Intermolecular Interactions: SCXRD elucidates how molecules are arranged in the crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the amide protons and the nitro oxygens or hydroxyl group of an adjacent molecule) and π-π stacking interactions between pyridine rings. These interactions are fundamental to the material's physical properties.

Studies on related benzamide (B126) derivatives demonstrate the power of this technique to resolve detailed structural features and packing motifs. mdpi.comnih.gov Similarly, SCXRD is crucial for characterizing the coordination geometry of metal complexes, such as those involving molybdenum, where it can define the precise arrangement of ligands around the central metal ion. mdpi.comnih.gov

Electrophysical Characterization

The electrophysical characterization of materials is essential for understanding their potential use in electronic devices. For organic and metal-organic compounds, these properties can be highly tunable.

Solid-State Impedance Spectroscopy (SS-IS) for the Assessment of Electrical Properties

Solid-State Impedance Spectroscopy (SS-IS) is a powerful non-destructive technique used to investigate the electrical properties of materials. researchgate.net The method involves applying a small sinusoidal voltage across the material over a wide range of frequencies and measuring the resulting current. This allows for the calculation of the complex impedance, which can be used to model the material's electrical behavior in terms of resistance, capacitance, and inductance. researchgate.netbohrium.com

When applied to this compound or its derived materials, such as metal complexes or metal-organic frameworks (MOFs), SS-IS can provide critical data on:

Conductivity: It can distinguish between ionic and electronic conductivity and determine their respective magnitudes. The conductivity of MOFs can span a vast range, from insulators (<10⁻¹⁰ S cm⁻¹) to highly conductive materials. wikipedia.org

Dielectric Properties: Parameters such as the dielectric constant and dielectric loss can be determined as a function of frequency and temperature. These properties are crucial for applications in capacitors and other energy storage devices. ustb.edu.cn

Relaxation Processes: The technique can probe charge carrier relaxation and dipole reorientation phenomena within the material.

Table 2: Key Electrical Parameters Measurable by Solid-State Impedance Spectroscopy (SS-IS)

ParameterSymbolDescription
Impedance ZThe total opposition to alternating current, comprising both real (resistance) and imaginary (reactance) components.
Conductivity σA measure of the material's ability to conduct electric current.
Permittivity εAlso known as the dielectric constant, it describes how an electric field affects and is affected by a dielectric medium.
Dielectric Loss tan δA measure of the energy dissipated as heat within a dielectric material when subjected to an alternating electric field.
Relaxation Time τThe characteristic time constant for the decay of a perturbed system back to equilibrium, related to charge carrier movement.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Strategies

The development of efficient and environmentally conscious methods for the synthesis of 2-Hydroxy-5-nitronicotinamide is a primary area for future research. Drawing from established industrial processes for related compounds, several potential strategies can be envisioned.

A common industrial route for the production of nicotinamide (B372718) involves the hydrolysis of nicotinonitrile, a process that can be catalyzed by enzymes like nitrile hydratase for enhanced selectivity, avoiding the further hydrolysis of the amide to nicotinic acid. Another approach is the conversion from nicotinic acid. Thus, a plausible and sustainable synthetic pathway for this compound could start from the corresponding and more readily available 2-Hydroxy-5-nitronicotinic acid.

Starting MaterialReagents/CatalystsPotential ProductNotes
2-Hydroxy-5-nitronicotinic acidThionyl chloride, Ammonia (B1221849)This compoundA two-step process involving the formation of an acyl chloride intermediate.
2-Hydroxy-5-nitronicotinonitrile (B1268153)Nitrile hydrataseThis compoundAn enzymatic approach offering high selectivity and sustainability.

Future research should focus on optimizing these potential synthetic routes, exploring green chemistry principles such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Exploration of Undiscovered Chemical Reactivity Pathways and Transformations

The chemical reactivity of this compound is expected to be influenced by its constituent functional groups: the pyridine (B92270) ring, the hydroxyl group, the nitro group, and the amide group. The nitro group, being a strong electron-withdrawing entity, is anticipated to significantly impact the charge distribution and reactivity of the heterocyclic system.

Nitropyridines are known to undergo nucleophilic aromatic substitution, where the nitro group can be displaced by various nucleophiles. The reactivity of 3-nitropyridines, in particular, has been investigated, showing susceptibility to attack by nitrogen nucleophiles. It is therefore conceivable that the nitro group in this compound could be a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Future studies should aim to systematically investigate the reactivity of this compound with a variety of reagents to map its chemical behavior and unlock its potential as a versatile building block in organic synthesis.

Rational Design of Derivatives with Enhanced Biological Specificity and Mechanistic Clarity

Nicotinamide and its derivatives are of significant interest due to their diverse biological activities. The presence of a nitro group in the pyridine ring can confer a wide spectrum of biological effects, including antibacterial, antineoplastic, and antiparasitic properties. Nitropyridine-containing compounds have demonstrated antimicrobial activity against various pathogens.

The rational design of derivatives of this compound could lead to compounds with enhanced biological specificity and a clearer understanding of their mechanism of action. By modifying the core structure, it may be possible to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Core StructurePotential ModificationDesired Outcome
This compoundSubstitution at the amide nitrogenImproved cell permeability and target engagement.
This compoundReduction of the nitro group to an amino groupAltered biological activity, potentially leading to new therapeutic applications.
This compoundIntroduction of various substituents on the pyridine ringEnhanced binding affinity to specific biological targets.

Future research in this area should involve a multidisciplinary approach, combining synthetic chemistry with biological screening to identify derivatives with promising therapeutic potential.

Integration of Advanced Computational and Experimental Approaches for Holistic Understanding

The integration of computational modeling with experimental studies can provide a comprehensive understanding of the structure-activity relationships of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of the molecule.

Computational studies on nicotinamide have provided insights into its thermodynamic properties and intermolecular interactions. Similar approaches could be applied to this compound to predict its behavior in different environments and its potential interactions with biological macromolecules.

Future research should leverage the synergy between computational and experimental techniques. For instance, computational docking studies could predict the binding of this compound derivatives to specific protein targets, which can then be validated through experimental binding assays. This integrated approach can accelerate the discovery and optimization of new bioactive compounds.

Uncovering Novel Biological Targets and Mechanistic Insights through Interdisciplinary Research

Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a crucial role in cellular metabolism and signaling. Derivatives of nicotinamide have been shown to inhibit enzymes such as SIRT1 and SIRT2. The nitro group in various compounds is known to trigger redox reactions within cells, which can lead to toxicity in microorganisms.

Given the structural features of this compound, it is plausible that it could interact with a range of biological targets. Interdisciplinary research, combining chemical biology, pharmacology, and molecular biology, will be essential to uncover these targets and elucidate the underlying mechanisms of action.

Potential research directions include:

Screening this compound and its derivatives against a panel of enzymes involved in NAD+ metabolism.

Investigating the compound's effects on cellular redox homeostasis.

Utilizing proteomic and metabolomic approaches to identify cellular pathways affected by the compound.

By exploring these avenues, a deeper understanding of the biological role of this compound can be achieved, potentially leading to the development of novel therapeutic agents.

Q & A

Q. How can researchers design experiments to differentiate between the effects of this compound and its metabolites in biological systems?

  • Methodological Answer :

Metabolite identification : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS.

Comparative bioassays : Test parent compound and identified metabolites (e.g., hydroxylated derivatives) in cell-based models (e.g., HEK293) for cytotoxicity and target engagement.

Isotopic labeling : Use deuterated analogs to trace metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.